molecular formula C9H8BrFN2 B580613 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole CAS No. 1261988-22-0

5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B580613
CAS No.: 1261988-22-0
M. Wt: 243.079
InChI Key: RGJHYJSIEDJFRL-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, characterized by the presence of bromine, ethyl, and fluorine substituents on the benzoimidazole core, exhibits unique chemical properties that make it valuable in various scientific research fields.

Scientific Research Applications

5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and dyes

Safety and Hazards

The safety data sheet for “5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Preparation Methods

The synthesis of 5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This approach uses the reaction of aniline derivatives with glyoxal and ammonia.

    Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole can be compared with other imidazole derivatives such as:

The presence of bromine, ethyl, and fluorine substituents in this compound makes it unique, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-bromo-1-ethyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-2-13-5-12-8-3-6(10)7(11)4-9(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJHYJSIEDJFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682060
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-22-0
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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